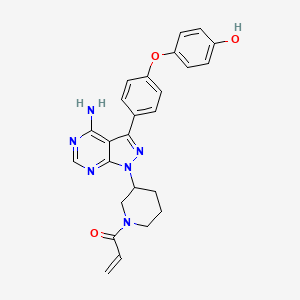

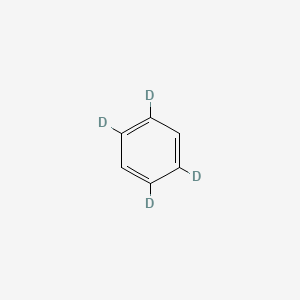

![molecular formula C23H25N3O3 B13440089 (1S,3R)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-propanamidocyclopentane-1-carboxamide](/img/structure/B13440089.png)

(1S,3R)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-propanamidocyclopentane-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BI 99990 is a compound known for its role as a negative control in studies involving fatty acid synthase inhibitors. Fatty acid synthase is an enzyme critical for lipid metabolism, and inhibitors of this enzyme are being explored for their potential therapeutic applications in diseases related to lipid metabolism .

準備方法

The preparation of BI 99990 involves synthetic routes that are designed to ensure its purity and efficacy as a control compound. The specific synthetic routes and reaction conditions for BI 99990 are not widely published, but it is known that it is synthesized to be an optical antipode of BI 99179, which is a potent fatty acid synthase inhibitor . Industrial production methods would likely involve standard organic synthesis techniques, including purification steps to ensure the compound’s integrity.

化学反応の分析

BI 99990, being a control compound, is not typically subjected to extensive chemical reactions analysis like its active counterparts. it is known to have a significantly higher inhibitory concentration (IC50) for fatty acid synthase, making it less effective as an inhibitor compared to BI 99179 . This characteristic makes it useful for distinguishing the specific effects of fatty acid synthase inhibition in experimental setups.

科学的研究の応用

BI 99990 is primarily used in scientific research as a negative control to validate the effects of fatty acid synthase inhibitors like BI 99179. Its applications span various fields:

Chemistry: Used to study the specificity and efficacy of fatty acid synthase inhibitors.

Biology: Helps in understanding the role of fatty acid synthase in cellular metabolism.

Medicine: Assists in the development of therapeutic strategies targeting lipid metabolism-related diseases.

作用機序

As a negative control, BI 99990 does not exhibit the same inhibitory effects on fatty acid synthase as BI 99179. Its mechanism of action involves a significantly lower affinity for the enzyme, resulting in minimal to no inhibition. This property allows researchers to compare the effects of active inhibitors against a baseline where fatty acid synthase activity is largely unaffected .

類似化合物との比較

BI 99990 is compared with BI 99179, a highly potent and selective non-covalent inhibitor of fatty acid synthase. While BI 99179 has an IC50 of 79 nanomolar, BI 99990 has an IC50 greater than 3000 nanomolar, making it much less effective as an inhibitor . This stark difference in inhibitory concentration highlights the specificity and potency of BI 99179, while BI 99990 serves as a crucial control in experimental setups.

Similar Compounds

BI 99179: A potent fatty acid synthase inhibitor used for therapeutic research.

Platensimycin: Another fatty acid synthase inhibitor with a distinct structure and mechanism of action.

特性

分子式 |

C23H25N3O3 |

|---|---|

分子量 |

391.5 g/mol |

IUPAC名 |

(1S,3R)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-(propanoylamino)cyclopentane-1-carboxamide |

InChI |

InChI=1S/C23H25N3O3/c1-3-21(27)24-17-11-8-16(14-17)23(28)26(2)18-12-9-15(10-13-18)22-25-19-6-4-5-7-20(19)29-22/h4-7,9-10,12-13,16-17H,3,8,11,14H2,1-2H3,(H,24,27)/t16-,17+/m0/s1 |

InChIキー |

YNFDIGJKJPNFFD-DLBZAZTESA-N |

異性体SMILES |

CCC(=O)N[C@@H]1CC[C@@H](C1)C(=O)N(C)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |

正規SMILES |

CCC(=O)NC1CCC(C1)C(=O)N(C)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

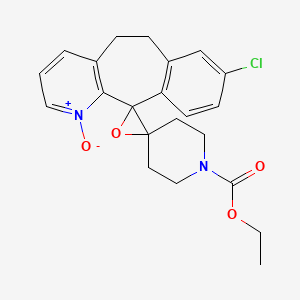

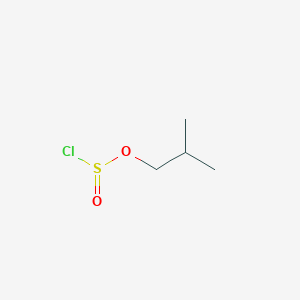

![(2S,4S)-2-[(Benzoyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B13440012.png)

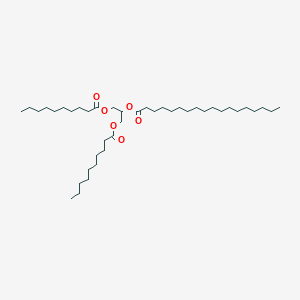

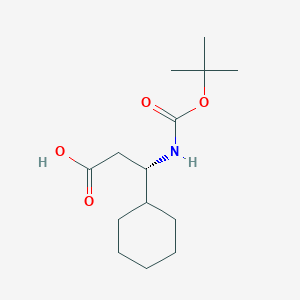

![methyl 6-butyl-7-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylate](/img/structure/B13440015.png)

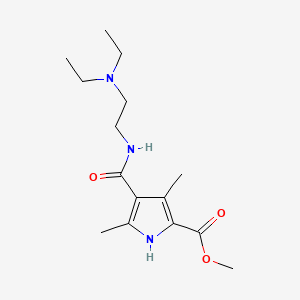

![2-(1-Methylethyl)-5-[(1Z)-2-phenylethenyl]-1,3-benzenediol](/img/structure/B13440032.png)

![1-[2,3-Bis-O-(2,2-dimethyl-1-oxopropyl)-5-O-[(4-methylphenyl)sulfonyl]-alpha-D-arabinofuranosyl]-2-nitro-1H-imidazole](/img/structure/B13440037.png)

![5-Chloro-8-iodo-1,8a-dihydroimidazo[1,2-a]pyridine](/img/structure/B13440052.png)

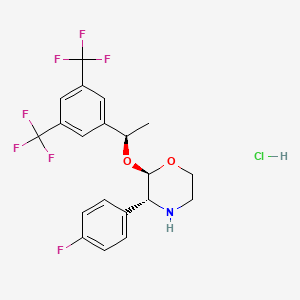

![(1R)-1-[(2R)-2-(2,4-difluorophenyl)-2-oxiranyl]ethanol](/img/structure/B13440096.png)